molecular formula C12H13FN+ B12596685 5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium CAS No. 651321-28-7

5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium

Cat. No.: B12596685
CAS No.: 651321-28-7
M. Wt: 190.24 g/mol
InChI Key: ORZSUSLOCBUDGW-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium is an organic compound that belongs to the class of pyridinium salts This compound is characterized by the presence of a fluorine atom, a methyl group, and a phenyl group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenyl-2,3-dihydropyridine with methyl iodide and potassium fluoride in the presence of a suitable solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridinium salts.

    Reduction: Reduction reactions can convert the compound into its reduced form.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium salts, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium involves its interaction with specific molecular targets and pathways. The fluorine atom and phenyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2,3-dihydropyridine: Lacks the fluorine and methyl groups.

    1-Methyl-4-phenyl-2,3-dihydropyridine: Lacks the fluorine atom.

    5-Fluoro-2,3-dihydropyridine: Lacks the phenyl and methyl groups.

Uniqueness

5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium is unique due to the presence of the fluorine atom, which imparts distinct chemical properties and reactivity

Properties

CAS No.

651321-28-7

Molecular Formula

C12H13FN+

Molecular Weight

190.24 g/mol

IUPAC Name

5-fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium

InChI

InChI=1S/C12H13FN/c1-14-8-7-11(12(13)9-14)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/q+1

InChI Key

ORZSUSLOCBUDGW-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC(=C(CC1)C2=CC=CC=C2)F

Origin of Product

United States

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